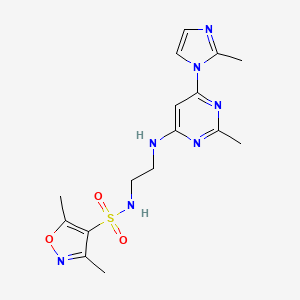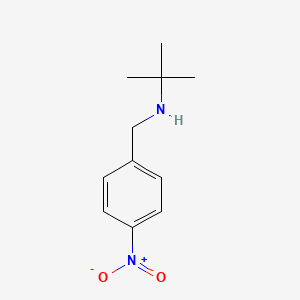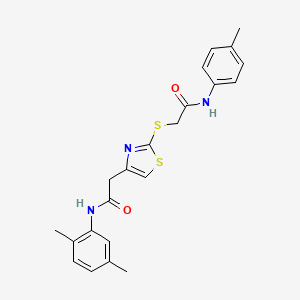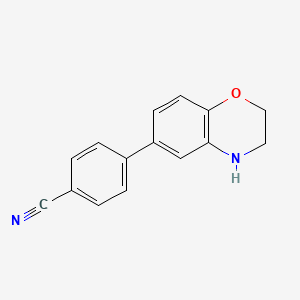
3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound name suggests it contains several classes of compounds including isoxazole, sulfonamide, pyrimidine, and imidazole . Isoxazoles are a class of organic compounds containing a five-membered ring with an oxygen atom and a nitrogen atom. Sulfonamides are compounds containing a sulfonamide functional group, which have a sulfur atom connected to two oxygen atoms and one nitrogen atom. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and contain two nitrogen atoms at positions 1 and 3 in the ring. Imidazoles are organic compounds with a five-membered ring that contains two nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole, pyrimidine, and isoxazole rings would likely result in these parts of the molecule being planar. The sulfonamide group could introduce some flexibility into the molecule depending on its position .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. The nitrogen atoms in the imidazole, pyrimidine, and isoxazole rings could potentially act as nucleophiles in reactions. The sulfonamide group could also be reactive, particularly if it is in an activated form .Aplicaciones Científicas De Investigación
Antibacterial Applications
Sulfonamide derivatives, including those with complex heterocyclic structures similar to the compound , have been extensively explored for their antibacterial properties. The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at developing potent antibacterial agents. For instance, the study by Azab et al. (2013) focused on synthesizing novel heterocyclic compounds, demonstrating high antibacterial activities against various bacterial strains, emphasizing the potential of sulfonamide derivatives in combating bacterial infections Azab, Youssef, & El‐Bordany, 2013.
Drug Discovery and Optimization
In drug discovery, sulfonamide compounds have been pivotal in identifying and optimizing drug candidates with favorable pharmacokinetic properties. Humphreys et al. (2003) highlighted the application of structure–metabolism relationships to identify selective endothelin receptor antagonists with improved metabolic stability, showcasing the critical role of sulfonamide derivatives in the development of drugs with enhanced pharmacokinetic profiles Humphreys et al., 2003.
Synthesis of Heterocyclic Compounds
Sulfonamide-based heterocyclic compounds have been synthesized for various biological activities, including antibacterial and antiulcer properties. For example, the synthesis and antibacterial activity of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide derivatives by Gadad et al. (2000) and the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents by Starrett et al. (1989) underscore the versatility of sulfonamide derivatives in generating biologically active heterocycles Gadad et al., 2000; Starrett et al., 1989.
Antitumor and Antimicrobial Agents
The development of sulfonamide derivatives also extends to antitumor and antimicrobial agents. Hafez et al. (2017) synthesized a novel series of thieno[3,2-d]pyrimidine derivatives with potent antitumor and antibacterial activities, illustrating the therapeutic potential of sulfonamide-based compounds in oncology and infection control Hafez, Alsalamah, & El-Gazzar, 2017.
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-10-16(11(2)26-22-10)27(24,25)19-6-5-18-14-9-15(21-12(3)20-14)23-8-7-17-13(23)4/h7-9,19H,5-6H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXMMGDNCZISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![1-(Sec-butyl)-3-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2992162.png)

![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)